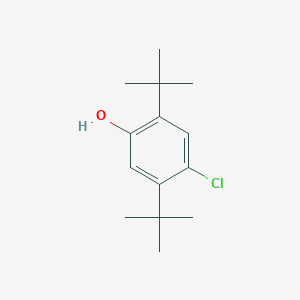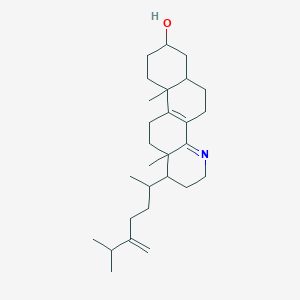
2,5-Dihydroxy-3,4,6-tris(phenylmethoxy)hexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,5-Dihidroxi-3,4,6-tris(fenilmetoxi)hexanal es un compuesto orgánico complejo caracterizado por sus múltiples grupos hidroxilo y fenilmetoxi.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,5-Dihidroxi-3,4,6-tris(fenilmetoxi)hexanal normalmente implica múltiples pasos, comenzando con moléculas orgánicas más simples. Un método común involucra la protección de los grupos hidroxilo seguida de la funcionalización selectiva del esqueleto de hexanal. Las condiciones de reacción a menudo requieren el uso de grupos protectores, como los éteres bencílicos, para evitar reacciones secundarias no deseadas. El paso final de desprotección produce el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y la síntesis automatizada pueden mejorar la eficiencia y el rendimiento del proceso de producción. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2,5-Dihidroxi-3,4,6-tris(fenilmetoxi)hexanal puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar las cetonas o aldehídos correspondientes.
Reducción: El grupo carbonilo en el esqueleto de hexanal puede reducirse para formar alcoholes.
Sustitución: Los grupos fenilmetoxi pueden sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃) se utilizan comúnmente.
Reducción: El borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) son agentes reductores típicos.
Sustitución: Las reacciones de sustitución nucleófila pueden llevarse a cabo utilizando reactivos como el metóxido de sodio (NaOMe) o el terc-butóxido de potasio (KOtBu).
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede producir cetonas o aldehídos, mientras que la reducción del grupo carbonilo puede producir alcoholes.
Aplicaciones Científicas De Investigación
El 2,5-Dihidroxi-3,4,6-tris(fenilmetoxi)hexanal tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede utilizarse en estudios que involucran interacciones enzimáticas y vías metabólicas.
Industria: Puede utilizarse en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 2,5-Dihidroxi-3,4,6-tris(fenilmetoxi)hexanal implica su interacción con objetivos moleculares específicos. Los grupos hidroxilo y fenilmetoxi pueden formar enlaces de hidrógeno e interacciones hidrofóbicas con proteínas y enzimas, afectando su actividad. El compuesto también puede participar en reacciones redox, influyendo en los procesos celulares y las vías de señalización.
Comparación Con Compuestos Similares
Compuestos Similares
2,4,6-Trihidroxibenzaldehído: Similar en estructura, pero carece de los grupos fenilmetoxi.
3,5-Dihidroxibenzaldehído: Contiene menos grupos hidroxilo y no tiene grupos fenilmetoxi.
2,4-Dihidroxi-3,6-dimetilbenzoato: Grupos funcionales similares, pero estructura de esqueleto diferente.
Singularidad
El 2,5-Dihidroxi-3,4,6-tris(fenilmetoxi)hexanal es único debido a su combinación de múltiples grupos hidroxilo y fenilmetoxi, que le confieren propiedades químicas y reactividad distintivas. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C27H30O6 |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
2,5-dihydroxy-3,4,6-tris(phenylmethoxy)hexanal |
InChI |
InChI=1S/C27H30O6/c28-16-24(29)26(32-18-22-12-6-2-7-13-22)27(33-19-23-14-8-3-9-15-23)25(30)20-31-17-21-10-4-1-5-11-21/h1-16,24-27,29-30H,17-20H2 |
Clave InChI |
DGIYKLWEVUSOLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC(C(C(C(C=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12292169.png)
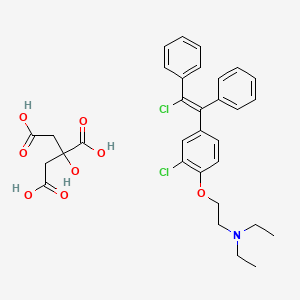
![2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12292184.png)
![5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B12292192.png)
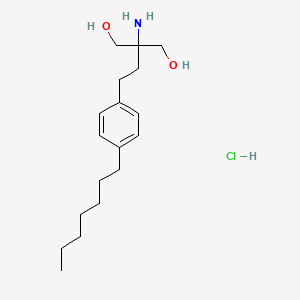
![6-(b-D-2-Deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B12292196.png)
![2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B12292197.png)
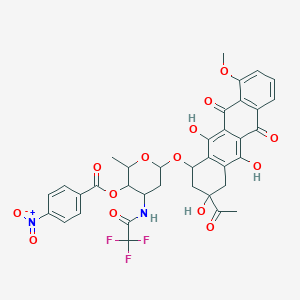

![2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12292218.png)
